molecular formula C21H36O3 B1330012 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol CAS No. 55647-22-8

5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol

Cat. No.: B1330012
CAS No.: 55647-22-8
M. Wt: 336.5 g/mol
InChI Key: CZHLKVQGWWCQEG-KFOKCSIRSA-N
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Description

5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol is a reduced, tri-hydroxylated pregnane steroid of significant interest for investigating endogenous steroid metabolism and biosynthesis pathways . Pregnane steroids are crucial for studying the "backdoor pathway" to potent androgens, where C21 steroid precursors are metabolized into active androgens through the action of enzymes such as steroid 5α-reductase (SRD5A1) and 17α-hydroxylase/17,20-lyase (CYP17A1) . The specific stereochemistry of the hydroxyl groups at the 3, 11, and 20 positions makes this compound a valuable reference standard and tool for probing the substrate specificity and catalytic activity of these enzymes, research that is fundamental to understanding conditions driven by altered androgen levels . Furthermore, reduced pregnane derivatives are of high relevance in neurosteroid research, as they can act as positive allosteric modulators of GABA-A receptors, although the specific activity of this isomer requires further characterization . As an endogenous steroid metabolite, it also serves as a key compound for research into the Pregnane X Receptor (PXR), a nuclear receptor that acts as a xenobiotic sensor and regulates the expression of genes involved in drug metabolism and transport, including cytochrome P450 3A4 and multidrug resistance protein 1 . This makes this compound an essential biochemical tool for advanced studies in endocrinology, neurochemistry, and xenobiotic clearance mechanisms.

Properties

IUPAC Name

(3R,5R,8S,9S,10S,11R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H36O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h12-19,22-24H,4-11H2,1-3H3/t12-,13-,14-,15+,16-,17+,18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHLKVQGWWCQEG-KFOKCSIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970990
Record name Pregnane-3,11,20-triol
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Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55647-22-8
Record name Pregnane-3,11,20-triol, (3α,5β,11α,20R)-
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Record name 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol
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Record name Pregnane-3,11,20-triol
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Record name 5-β-pregnane-3-α,11-α,20-β-triol
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Preparation Methods

Multi-step Organic Synthesis from Steroidal Precursors

The most common laboratory synthesis of 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol starts from simpler steroidal ketones or aldehydes that correspond to the 3, 11, and 20 positions on the pregnane skeleton. The key step involves selective reduction of these carbonyl groups to hydroxyl groups using reducing agents such as:

These reductions are typically carried out in anhydrous solvents like ether or methanol, under inert atmosphere to prevent oxidation. The stereochemistry of the hydroxyl groups is controlled by the choice of starting material and reaction conditions to yield the 5-beta configuration and the specific alpha or beta orientation at each hydroxylated carbon.

Oxidation and Functional Group Manipulation

Following reduction, oxidation reactions may be employed to adjust the oxidation state of specific hydroxyl groups or to introduce keto functionalities as intermediates. Common oxidizing agents include:

These reagents allow selective oxidation of secondary alcohols to ketones, which can then be re-reduced or further functionalized to achieve the desired triol structure.

Substitution Reactions

Hydroxyl groups in the molecule can be chemically modified via nucleophilic substitution to introduce other functional groups or protective groups during synthesis. This step is crucial for multi-step syntheses where selective protection/deprotection strategies are needed.

Biotechnological Preparation Methods

Microbial Transformation

Industrial and research-scale production increasingly utilizes microbial biotransformation to introduce hydroxyl groups at specific positions on steroidal backbones. Certain microorganisms possess enzymes capable of regio- and stereoselective hydroxylation, which is difficult to achieve chemically.

  • Microbial strains (e.g., specific fungi or bacteria) are incubated with steroidal precursors.
  • Enzymatic hydroxylation occurs at the 3-alpha, 11-alpha, and 20-beta positions.
  • This method offers high selectivity, mild reaction conditions, and environmentally friendly processing.

Enzymatic Catalysis

Isolated enzymes such as hydroxylases or reductases can be used in vitro to catalyze specific transformations on steroidal substrates, allowing precise control over stereochemistry and functional group placement.

Purification and Isolation

After synthesis or biotransformation, purification is typically achieved by:

  • Crystallization from solvents such as ethanol or acetone.
  • Vacuum drying to remove residual solvents.
  • Chromatographic techniques (e.g., column chromatography) may be used to separate isomers or impurities.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Chemical Reduction NaBH4, LiAlH4 in methanol/ether Well-established, controllable Multi-step, requires protection
Oxidation CrO3/AcOH, PCC/DCM Selective oxidation Toxic reagents, environmental concerns
Nucleophilic Substitution Halides, amines with base Functional group diversification Requires careful control
Microbial Transformation Specific microbial strains, aqueous media High regio- and stereoselectivity Scale-up complexity
Enzymatic Catalysis Hydroxylases, reductases in vitro Precise stereochemical control Enzyme availability, cost

Research Findings and Applications

  • The reduction of ketones at 3, 11, and 20 positions is a critical step, with sodium borohydride commonly used for selective reduction under mild conditions, preserving stereochemistry.
  • Microbial hydroxylation has been demonstrated to efficiently produce this compound with high purity and yield, making it attractive for industrial synthesis.
  • Crystallization from ethanol or acetone is a standard purification method, yielding high-purity triol suitable for further chemical transformations or biological studies.
  • The compound serves as an intermediate in steroid synthesis, with its preparation methods enabling the development of steroidal drugs and hormone analogs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to form diols or other reduced derivatives using agents like sodium borohydride.

    Substitution: Hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of 3-keto, 11-keto, or 20-keto derivatives.

    Reduction: Formation of diols or other reduced derivatives.

    Substitution: Formation of substituted steroidal compounds with varied functional groups.

Scientific Research Applications

Chemistry

5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol serves as an intermediate in the synthesis of various steroidal drugs and hormones . Its unique structure allows researchers to explore new synthetic pathways for developing novel compounds.

Biology

In biological research, this compound is studied for its role in steroid metabolism and its potential effects on cellular processes. It acts as a model compound for understanding the biosynthesis and function of steroid hormones.

Medicine

The therapeutic potential of this compound is significant due to its structural similarity to naturally occurring steroids. It is investigated for:

  • Anti-inflammatory properties
  • Immunomodulatory effects
  • Hormonal activities

Research indicates that it may influence gene expression and modulate physiological processes related to inflammation and immune function.

Industry

In the industrial sector, this compound is utilized in the production of steroidal pharmaceuticals and as a precursor for synthesizing other valuable steroidal compounds. Its applications extend to various products requiring steroidal intermediates.

Cytotoxicity Studies

Experimental studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The presence of hydroxyl groups enhances its binding affinity to glucocorticoid receptors.

Receptor Binding Affinity

Research indicates that this compound binds effectively to glucocorticoid receptors:

  • Influencing stress response mechanisms.
  • Potentially aiding in drug development for conditions such as inflammation and cancer due to its modulatory effects on cellular pathways.

Mechanism of Action

The mechanism of action of 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of inflammatory responses, immune function, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Insights

Hydroxylation Patterns: The 11α-OH group in the target compound distinguishes it from analogs like 5β-Pregnane-3α,17α,20α-triol (17α-OH) and 5β-Pregnane-3α,6α,20α-triol (6α-OH). This position may influence interactions with cytochrome P450 enzymes or adrenal steroidogenic pathways .

Enzymatic Interactions :

  • AKR1C1, a key reductase, shows varying affinities for pregnane derivatives. For example, it metabolizes 5β-Pregnane-3α,20α-diol with a KM of 3 µM but has lower affinity for 5β-Pregnan-3α-ol-20-one (KM = 2 µM) . The 11α-OH in the target triol may sterically hinder enzyme binding or modify substrate specificity.

Biological Significance :

  • Compounds like 5β-Pregnane-3α,17α,20α-triol are biomarkers for congenital adrenal hyperplasia, while 5β-Pregnane-3α,6α,20α-triol is linked to gestational steroid metabolism . The target triol’s role remains speculative but may relate to adrenal or hepatic pathways.

Physicochemical Properties :

  • The presence of three hydroxyl groups increases hydrophilicity compared to ketone-containing analogs like Alfaxalone. However, stereochemistry (e.g., 20β vs. 20α) can modulate logP values and membrane permeability .

Biological Activity

5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol is a steroidal compound belonging to the pregnane class, characterized by its unique hydroxylation pattern and significant biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C21H36O3C_{21}H_{36}O_3 and a molecular weight of approximately 336.5087 g/mol. Its structure includes three hydroxyl groups located at the 3-alpha, 11-alpha, and 20-beta positions, which play a critical role in its biological interactions and solubility properties .

Biological Activity

Mechanism of Action:
The biological activity of this compound is primarily mediated through its interaction with steroid hormone receptors. Research indicates that it can modulate gene expression and influence various physiological processes such as:

  • Cellular Signaling: The compound may act as a modulator of cellular signaling pathways related to steroid hormones.
  • Inflammatory Responses: It has been suggested to possess anti-inflammatory properties, potentially influencing immune responses.
  • Neuroprotective Effects: Some studies indicate that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Experimental Data

  • Cytotoxicity Studies:
    • In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant growth inhibition in P-388 leukemia cells with an IC50 value indicating effective cytotoxicity .
  • Receptor Binding Affinity:
    • Interaction studies revealed that the compound binds effectively to glucocorticoid receptors, influencing stress response mechanisms. The presence of hydroxyl groups enhances its binding affinity compared to other similar compounds.
  • Therapeutic Potential:
    • Preliminary investigations suggest potential applications in drug development for conditions such as inflammation and cancer due to its modulatory effects on cellular pathways.

Comparative Analysis

To better understand the biological activity of this compound in relation to other similar compounds, the following table summarizes key structural features and their implications on biological activity:

Compound NameHydroxyl PositioningBiological Activity
This compound3α, 11α, 20βAnti-inflammatory; neuroprotective; cytotoxic
5-alpha-Pregnan-3β,17α,20α-triol3β, 17α, 20αModulates glucocorticoid receptors
(20R)-5alpha-Pregnane-3alpha,17,20-triol3α, 17α, 20Influences metabolic pathways

Q & A

Q. What are the key methodologies for structural elucidation of 5β-pregnane-3α,11α,20β-triol?

To confirm the stereochemistry and functional groups, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to resolve stereochemical configurations, particularly at C-3, C-11, and C-20 positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C21_{21}H34_{34}O3_3) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable .

Q. How can researchers ensure purity and stability of synthetic or isolated 5β-pregnane-3α,11α,20β-triol?

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV/Vis or MS detection to monitor purity (>95% as per industrial standards) .
  • Storage Conditions : Store at -20°C in inert, airtight containers to prevent oxidation or degradation, as recommended for analogous pregnane derivatives .

Q. What analytical techniques are optimal for quantifying 5β-pregnane-3α,11α,20β-triol in biological matrices?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ isotope-labeled internal standards (e.g., deuterated analogs) to enhance accuracy in serum or urine samples .
  • Derivatization : Use silylation or acetylation to improve volatility for gas chromatography (GC-MS) applications .

Q. What are the physicochemical properties critical for experimental design with this compound?

  • LogP : Predicted hydrophobicity (LogP ~5.2) suggests limited aqueous solubility, necessitating solvents like DMSO or ethanol for in vitro studies .
  • Hydrogen Bonding : Two hydroxyl groups (3α, 11α) and one tertiary alcohol (20β) influence interactions with enzymes or receptors .

Advanced Research Questions

Q. How do stereochemical variations at C-5, C-11, and C-20 impact biological activity?

  • Comparative Studies : Synthesize epimers (e.g., 5α-pregnane derivatives) and compare binding affinities to steroidogenic enzymes (e.g., 11β-hydroxysteroid dehydrogenase) using radiolabeled assays .
  • Molecular Dynamics Simulations : Model interactions with glucocorticoid or mineralocorticoid receptors to predict functional outcomes .

Q. What metabolic pathways involve 5β-pregnane-3α,11α,20β-triol, and how can they be traced experimentally?

  • Isotope Tracing : Administer 13C^{13}C-labeled compound in cell cultures or animal models, followed by LC-MS/MS to identify metabolites like sulfated or glucuronidated derivatives .
  • Enzyme Inhibition Assays : Test specificity against hepatic cytochrome P450 isoforms (e.g., CYP3A4) to map phase I metabolism .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability)?

  • Cross-Validation : Compare experimental results (e.g., melting points, LogP) with computational predictions (e.g., QSPR models) and literature from authoritative databases like NIST .
  • Multi-Lab Reproducibility Studies : Standardize protocols for solubility testing (e.g., shake-flask method) to minimize variability .

Q. What advanced methodologies enable quantification of trace amounts in complex matrices like plasma or tissue homogenates?

  • Solid-Phase Extraction (SPE) : Use C18 cartridges for pre-concentration and removal of interfering lipids/proteins .
  • Ultra-High-Performance LC (UHPLC) : Achieve sub-ng/mL detection limits with sub-2μm particle columns and high-resolution MS .

Q. What role does 5β-pregnane-3α,11α,20β-triol play in modulating glucocorticoid or mineralocorticoid pathways?

  • Gene Expression Profiling : Use RT-qPCR or RNA-seq to assess regulation of steroidogenic genes (e.g., HSD11B1) in adrenal or hepatic cell lines .
  • Receptor Binding Assays : Perform competitive displacement studies with 3H^3H-cortisol or aldosterone to determine Ki values .

Q. How can researchers design experiments to study its interactions with transport proteins (e.g., albumin, sex hormone-binding globulin)?

  • Surface Plasmon Resonance (SPR) : Immobilize proteins on sensor chips and measure binding kinetics in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of protein-ligand interactions .

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